4-Pentoxybenzenecarbothioamide
Description
4-Pentoxybenzenecarbothioamide is a thioamide derivative characterized by a benzenecarbothioamide core substituted with a pentoxy (-O(CH₂)₄CH₃) group at the para position. Thioamides, in general, are sulfur-containing analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution confers distinct electronic and steric properties, enhancing their utility in coordination chemistry, medicinal chemistry, and synthetic intermediates .
The pentoxy substituent introduces a five-carbon alkoxy chain, which increases lipophilicity compared to shorter alkoxy or alkyl substituents (e.g., methoxy or methyl). This structural feature may improve membrane permeability and bioavailability, making it a candidate for pharmacological applications.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-pentoxybenzenecarbothioamide |
InChI |
InChI=1S/C12H17NOS/c1-2-3-4-9-14-11-7-5-10(6-8-11)12(13)15/h5-8H,2-4,9H2,1H3,(H2,13,15) |
InChI Key |
VHPCMDYUMULWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentoxybenzenecarbothioamide typically involves the reaction of 4-pentoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 4-Pentoxybenzenecarbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Pentoxybenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives of 4-Pentoxybenzenecarbothioamide.
Scientific Research Applications
4-Pentoxybenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Pentoxybenzenecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the para position significantly influences molecular geometry, solubility, and intermolecular interactions. Key analogs include:
Key Observations :
- The pentoxy derivative’s extended alkoxy chain increases molecular weight by ~70 g/mol compared to the methoxy analog, reducing water solubility but enhancing lipid solubility.
- Crystal structures of shorter-chain analogs (methoxy, methyl) reveal hydrogen-bonding networks critical for stability . The pentoxy chain may disrupt such networks, favoring hydrophobic interactions instead.
Coordination Chemistry
Thioamides act as monodentate or bidentate ligands, coordinating via sulfur and adjacent nitrogen atoms:
Biological Activity
4-Pentoxybenzenecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
- IUPAC Name : 4-pentoxybenzenecarbothioamide
- Molecular Formula : C12H17NOS
- Molecular Weight : 221.34 g/mol
- CAS Number : To be determined
The biological activity of 4-pentoxybenzenecarbothioamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The thioamide functional group plays a crucial role in modulating these interactions, which can lead to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-pentoxybenzenecarbothioamide. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study Findings :
- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical cancer).
- IC50 Values :
- A549: IC50 = 13.49 ± 0.17 μM
- HeLa: IC50 = 17.52 ± 0.09 μM
- These values indicate that the compound exhibits promising anticancer properties, comparable to other known anticancer agents .
Antioxidant Activity
In addition to its anticancer properties, 4-pentoxybenzenecarbothioamide has demonstrated antioxidant activity. This is significant as oxidative stress is a contributing factor in cancer progression and other diseases.
- Antioxidant Assay Results :
- DPPH Radical Scavenging Activity: IC50 = 0.215 ± 0.025 μg/mL
This suggests that the compound can effectively neutralize free radicals, potentially reducing oxidative damage in cells .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of compounds similar to 4-pentoxybenzenecarbothioamide suggest potential efficacy against various bacterial strains.
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Results : Showed inhibition zones indicating antimicrobial activity, although specific IC50 values were not provided in the available literature.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Anticancer Activity (IC50) | Antioxidant Activity (IC50) |
|---|---|---|---|
| 4-Pentoxybenzenecarbothioamide | C12H17NOS | A549: 13.49 μM | DPPH: 0.215 μg/mL |
| Analog Compound A | C12H16N2O2S | A549: 10.00 μM | DPPH: Not specified |
| Analog Compound B | C11H15N3O2S | HeLa: 15.00 μM | DPPH: Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
